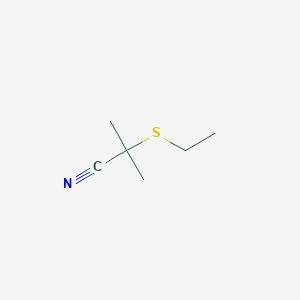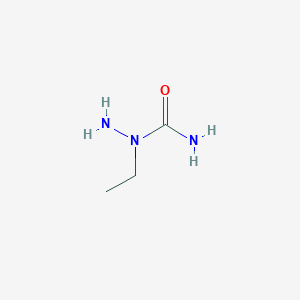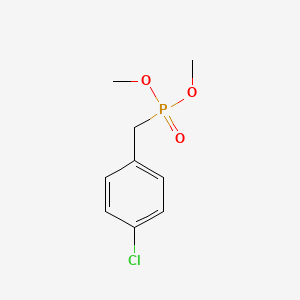
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid
概要
説明
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid is an organic compound that features a unique structure combining an imidazole ring with a carbamodithioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid typically involves the reaction of 5-methyl-1H-imidazole-4-methanol with a thiol-containing reagent under controlled conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products . The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfur-containing moiety can form covalent bonds with thiol groups in proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
Cimetidine Impurity B: Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate.
Imidazole Derivatives: Various imidazole-containing compounds with similar structures and properties.
Uniqueness
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid is unique due to its combination of an imidazole ring and a carbamodithioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
55317-80-1 |
|---|---|
分子式 |
C8H13N3S3 |
分子量 |
247.4 g/mol |
IUPAC名 |
2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylcarbamodithioic acid |
InChI |
InChI=1S/C8H13N3S3/c1-6-7(11-5-10-6)4-14-3-2-9-8(12)13/h5H,2-4H2,1H3,(H,10,11)(H2,9,12,13) |
InChIキー |
DJFNUVQFNPDLFL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CSCCNC(=S)S |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]-](/img/structure/B8648322.png)

